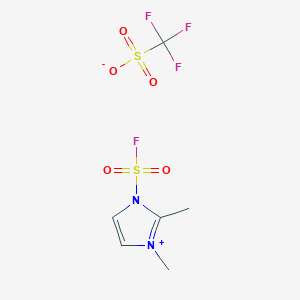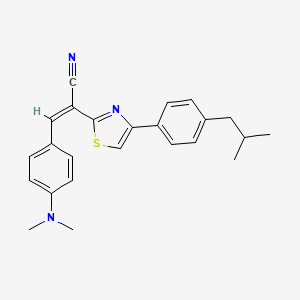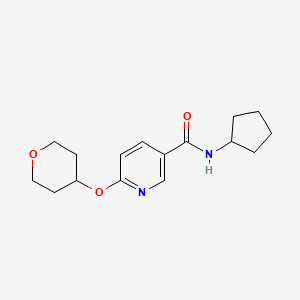![molecular formula C17H12ClN3OS2 B2670944 4-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide CAS No. 478077-28-0](/img/structure/B2670944.png)
4-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide (CBT-PTO) is an organic compound that has been studied for its potential applications in the chemical and pharmaceutical industries. It is a sulfur-containing heterocyclic compound with a unique structure that has been found to have a wide range of biological activities. CBT-PTO has been studied for its ability to inhibit the growth of certain bacteria, fungi, and protozoa, as well as for its potential use as an anti-inflammatory agent. Additionally, CBT-PTO has been investigated for its potential to modulate the activity of various enzymes and proteins, and to act as a potential therapeutic agent for various diseases.
Scientific Research Applications
Corrosion Inhibition
One application of 1,3,4-oxadiazole derivatives is in corrosion inhibition. A study by Ammal, Prajila, and Joseph (2018) demonstrated the efficacy of benzimidazole bearing 1,3,4-oxadiazoles as corrosion inhibitors for mild steel in sulfuric acid. Their research indicated that these compounds could form a protective layer on the metal surface, significantly reducing corrosion rates. This finding is crucial for industries seeking cost-effective ways to protect infrastructure against corrosive environments (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Cytotoxic Activities
Another area of application is in antimicrobial and cytotoxic activities. Swapna et al. (2013) synthesized a new class of sulfonamidomethane pyrrolyl-oxadiazoles/thiadiazoles and pyrazolyl-oxadiazoles/thiadiazoles, demonstrating their antimicrobial and cytotoxic potential. Specifically, their research found that compounds with a chloro substituent exhibited significant antibacterial and antifungal activities, while a styryl oxadiazole compound showed appreciable cytotoxic activity against lung carcinoma cells. This suggests potential for these compounds in developing new antimicrobial agents and cancer treatments (Swapna et al., 2013).
Anticancer Agents
Additionally, the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored for their anticancer properties. Redda and Gangapuram (2007) investigated these compounds' anti-inflammatory and anticancer activities, indicating their potential in pharmaceutical applications targeting cancer and inflammatory diseases. Their work underscores the versatility of 1,3,4-oxadiazole derivatives in drug development (Redda & Gangapuram, 2007).
Antitubercular Agents
Research by Joshi, More, Kulkarni, Nelaguddad, and Kulkarni (2015) on pyrrolyl 1,3,4-oxadiazole benzothioate derivatives has revealed their effectiveness as antitubercular agents. Through pharmacophore hypothesis and Surflex-Docking studies, they demonstrated that these compounds have moderate to good antitubercular activity, offering new avenues for tuberculosis treatment (Joshi et al., 2015).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS2/c18-13-5-3-12(4-6-13)11-24-17-20-19-16(22-17)15-14(7-10-23-15)21-8-1-2-9-21/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWVOIIPQBQERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2670863.png)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea](/img/structure/B2670864.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2670870.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2670871.png)
![N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B2670872.png)

![(E)-4-(dimethylamino)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670876.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B2670879.png)
![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2670880.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2670882.png)
